molecular formula C9H20O B077958 2,6-Dimethyl-2-heptanol CAS No. 13254-34-7

2,6-Dimethyl-2-heptanol

Cat. No.: B077958
CAS No.: 13254-34-7
M. Wt: 144.25 g/mol
InChI Key: HGDVHRITTGWMJK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2-heptanol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its pleasant floral and citrus-like odor, making it a valuable ingredient in the fragrance industry .

Scientific Research Applications

2,6-Dimethyl-2-heptanol has a wide range of applications in scientific research:

Safety and Hazards

2,6-Dimethyl-2-heptanol is classified as a combustible liquid . It can cause skin and eye irritation . Inhalation at high concentrations may cause CNS depression and asphyxiation . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-2-heptanol plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate for certain enzymes, leading to its conversion into other metabolites. For example, it may interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the transfer of electrons and protons during the reaction .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, this compound may modulate the activity of signaling molecules, such as kinases and phosphatases, which play crucial roles in transmitting signals from the cell surface to the nucleus. Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethyl-2-heptanol typically involves the Grignard reaction. This process starts with the preparation of a methyl Grignard reagent, which is then reacted with 2-Methyl-2-Hepten-6-Ketone. The reaction is catalyzed and hydrogenated to yield this compound . The Grignard reagent is prepared using benzyl magnesium chloride or benzyl magnesium bromide as initiators, which offer stability and ease of preservation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The use of stable initiators and controlled reaction conditions ensures high yield and safety. The final product is often used in the formulation of fragrances and other chemical applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-2-heptanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Comparison with Similar Compounds

  • 2,6-Dimethyl-4-heptanol
  • 2-Methyl-2-hexanol
  • 2,3-Dimethyl-2-butanol

Comparison: 2,6-Dimethyl-2-heptanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and a more complex structure, leading to different reactivity and applications. Its pleasant odor also sets it apart, making it particularly valuable in the fragrance industry .

Properties

IUPAC Name

2,6-dimethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2)6-5-7-9(3,4)10/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVHRITTGWMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041424
Record name 2,6-Dimethyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Heptanol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13254-34-7
Record name 2,6-Dimethyl-2-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13254-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-2-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptanol, 2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dimethyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylheptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.935
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Record name 2,6-DIMETHYL-2-HEPTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known safety assessments of 2,6-Dimethyl-2-heptanol used as a fragrance ingredient?

A1: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound []. While the abstract doesn't delve into the specifics of the assessment, it highlights the institute's role in evaluating the safety of fragrance ingredients. This suggests that this compound has undergone a formal safety evaluation for its intended use.

Q2: Where can I find a comprehensive review of the use of this compound in fragrances?

A2: A fragrance material review on this compound is available []. Though the abstract doesn't detail the findings, it indicates the existence of a dedicated review focusing on this compound's applications in the fragrance industry.

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